Technical Monograph: 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride
Technical Monograph: 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride
This guide serves as a comprehensive technical monograph on 1-methyl-1H-imidazole-2-carboximidamide hydrochloride , a specialized heterocyclic building block increasingly utilized in medicinal chemistry, particularly in the design of protein degraders (PROTACs) and enzyme inhibitors.[1]
[1]
Executive Summary
1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS: 849600-64-2) is a highly polar, basic amidine derivative of the imidazole heterocycle.[1][2][3][4] In drug discovery, it functions primarily as a cationic pharmacophore , capable of mimicking the guanidinium group of arginine to form critical salt bridges within protein active sites.[1] Recently, it has gained traction as a "warhead" or linker component in the synthesis of Targeted Protein Degraders (TPDs) and inhibitors for enzymes such as Nitric Oxide Synthase (NOS) and various serine proteases.[1]
Part 1: Chemical Identity & Physicochemical Profile[5][6]
This compound combines the aromatic stability of the imidazole ring with the high basicity of an amidine group.[1] The hydrochloride salt form ensures water solubility and stability against oxidation.[1]
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride |
| CAS Number | 849600-64-2 |
| Molecular Formula | C₅H₈N₄[1][2] · HCl (C₅H₉ClN₄) |
| Molecular Weight | 160.61 g/mol |
| Structure | Imidazole core, N-methylated (N1), Amidine substituted (C2) |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, DMSO, Methanol; Low in CH₂Cl₂, Hexanes |
| pKa (Amidine) | ~11.0 – 12.0 (Strongly basic) |
| Hygroscopicity | Moderate (Store under desiccant) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Part 2: Synthesis & Manufacturing Architecture
The synthesis of this compound typically follows a convergent route starting from commercially available 1-methylimidazole.[1] The critical step involves the Pinner Reaction , converting a nitrile intermediate into the final amidine.[1]
Synthetic Pathway Visualization
Figure 1: Step-wise synthetic route from 1-methylimidazole to the target amidine salt via a nitrile intermediate.
Detailed Synthetic Logic
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C2-Functionalization: The C2 position of 1-methylimidazole is the most acidic proton.[1] Treatment with n-Butyllithium (n-BuLi) generates the 2-lithio species, which is quenched with DMF to yield the aldehyde.[1]
-
Nitrile Generation: The aldehyde is converted to a nitrile (cyano group).[1] This is often achieved by forming an oxime followed by dehydration with acetic anhydride or thionyl chloride.[1]
-
Pinner Reaction (Key Step): The nitrile is treated with dry HCl in methanol to form an imidate ester intermediate.[1] Subsequent treatment with anhydrous ammonia (or ammonium chloride) displaces the methoxy group to yield the amidine, which crystallizes as the hydrochloride salt.[1]
Part 3: Biological Mechanism & Applications
1. Cationic Pharmacophore (Arginine Mimic)
The amidine group (
-
Mechanism: It forms bidentate hydrogen bonds and salt bridges with negatively charged residues (Aspartate, Glutamate) in the catalytic pockets of enzymes.[1]
-
Target Classes: Serine proteases (e.g., Thrombin, Trypsin) and Nitric Oxide Synthases (iNOS), where the amidine binds to the heme-adjacent pocket.[1]
2. Protein Degrader (PROTAC) Building Block
In the context of Targeted Protein Degradation, this molecule is used as a linker attachment point or a warhead .[1]
-
Utility: Its high polarity helps solubilize hydrophobic PROTAC linkers.[1]
-
Reactivity: The amidine nitrogen can be further functionalized to create heterocyclic rings (e.g., pyrimidines) that serve as ligands for E3 ligases or target proteins.[1]
Part 4: Experimental Protocols
Protocol A: Preparation of Stock Solutions
-
Solvent Choice: Use DMSO (Dimethyl sulfoxide) or Milli-Q Water .[1] Avoid non-polar solvents.[1]
-
Concentration: Prepare a 100 mM stock solution.
-
Weigh 16.06 mg of the hydrochloride salt.[1]
-
Dissolve in 1.0 mL of sterile DMSO.
-
Vortex for 30 seconds until clear.
-
-
Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amidine.
Protocol B: Chemical Stability Assay (Hydrolysis Check)
Amidines can hydrolyze to amides under basic conditions.[1] Verify integrity before use.
-
Method: HPLC-UV or LC-MS.
-
Column: C18 Reverse Phase (Polar-embedded column recommended due to high basicity).[1]
-
Mobile Phase:
-
Gradient: 0% B to 50% B over 10 minutes. (Compound is very polar and elutes early).[1]
Part 5: Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][5] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Precaution: The hydrochloride salt is an irritant to mucous membranes.[1] Always handle in a fume hood wearing nitrile gloves and safety goggles.[1] In case of contact, flush with water for 15 minutes.[1]
References
-
PubChem. 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Organic Syntheses. Preparation of 1-Methylimidazole-N-oxide and Related Imidazole Derivatives. Org.[1][6][5] Synth. 2016, 93, 331-340.[1][6] (Provides foundational chemistry for 1-methylimidazole functionalization).[1] Available at: [Link][1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methyl-1h-imidazole-2-carboxamidine Hydrochloride/ 849600-64-2 at Best Price in Shenzhen, Guangdong | Shengda Pharmaceutical Co.,limited [tradeindia.com]
- 3. 13750-81-7|1-Methyl-1H-imidazole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. CAS 849600-64-2: methyl-1H-imidazole-2-carboxamidine hydro… [cymitquimica.com]
- 5. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | C12H20N2O3 | CID 10562026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
